4-(2-chloroethyl)-1,3,5-trimethyl-1H-pyrazole
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Overview
Description
4-(2-chloroethyl)-1,3,5-trimethyl-1H-pyrazole is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This specific compound is characterized by the presence of a 2-chloroethyl group and three methyl groups attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-chloroethyl)-1,3,5-trimethyl-1H-pyrazole typically involves the alkylation of 1,3,5-trimethylpyrazole with 2-chloroethanol. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dimethylformamide or tetrahydrofuran for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(2-chloroethyl)-1,3,5-trimethyl-1H-pyrazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyrazole ring or the substituents attached to it.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogenation reactions using palladium on carbon or lithium aluminum hydride are common methods for reducing the compound.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiol, or alkoxy derivatives of the original compound.
Oxidation: Products may include hydroxylated or carbonylated derivatives.
Reduction: Products can include fully or partially reduced pyrazole derivatives.
Scientific Research Applications
4-(2-chloroethyl)-1,3,5-trimethyl-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anticancer and antimicrobial properties.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: It is used in studies exploring its interaction with biological macromolecules and its potential as a biochemical probe.
Industrial Applications: The compound is used as an intermediate in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-chloroethyl)-1,3,5-trimethyl-1H-pyrazole involves its interaction with cellular targets, leading to various biological effects. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, potentially leading to the inhibition of enzymatic activity or the induction of DNA damage. These interactions can trigger cellular responses such as apoptosis or cell cycle arrest, making the compound a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
4-(2-chloroethyl)-1,3,5-trimethyl-1H-pyrazole: Characterized by its specific substitution pattern, which imparts unique chemical and biological properties.
1,3,5-trimethylpyrazole: Lacks the chloroethyl group, resulting in different reactivity and applications.
4-(2-bromoethyl)-1,3,5-trimethyl-1H-pyrazole:
Uniqueness
This compound is unique due to the presence of the chloroethyl group, which enhances its reactivity and potential for forming covalent bonds with biological targets. This makes it a valuable compound for medicinal chemistry and other research applications.
Properties
CAS No. |
1007463-91-3 |
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Molecular Formula |
C8H13ClN2 |
Molecular Weight |
172.65 g/mol |
IUPAC Name |
4-(2-chloroethyl)-1,3,5-trimethylpyrazole |
InChI |
InChI=1S/C8H13ClN2/c1-6-8(4-5-9)7(2)11(3)10-6/h4-5H2,1-3H3 |
InChI Key |
NQZGXXBRNUEZES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)CCCl |
Purity |
95 |
Origin of Product |
United States |
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